molecular formula C14H12INOS B5081001 4-iodo-N-[3-(methylthio)phenyl]benzamide

4-iodo-N-[3-(methylthio)phenyl]benzamide

货号: B5081001
分子量: 369.22 g/mol
InChI 键: ZVSFPTYBUYULLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-iodo-N-[3-(methylthio)phenyl]benzamide is a synthetic small molecule provided for research and development purposes. This compound belongs to the N-phenylbenzamide class of molecules, which have been identified as a privileged scaffold in medicinal chemistry for the development of receptor agonists . Specifically, close structural analogs of this benzamide, such as those featuring a 3-trifluoromethylphenyl or a 3-(methyl(methylsulfonyl)amino)phenyl group, have been reported as potent small-molecule agonists for the relaxin/insulin-like family peptide receptor 1 (RXFP1) . The activation of RXFP1 is a key therapeutic target of interest due to its role in modulating cardiovascular and renal functions, promoting extracellular matrix remodeling, and exerting antifibrotic and anti-inflammatory effects . The presence of the iodine atom on the benzamide ring and the methylthio ether on the aniline ring makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize this structure in cross-coupling reactions, such as Suzuki reactions, to generate a diverse array of analogs for structure-activity relationship (SAR) studies, as demonstrated with similar 3-bromophenyl derivatives . This chemical is intended for use in investigating new pathways in fibrotic disease research, cardiovascular studies, and the development of novel GPCR-targeted therapeutics.

属性

IUPAC Name

4-iodo-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFPTYBUYULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Substituent Effects on Physicochemical Properties

Substituents on the benzamide scaffold profoundly impact electronic properties, solubility, and steric interactions. Below is a comparative analysis of key analogs:

Compound Name Substituent (Benzoyl Ring) N-Aryl Group Key Properties Reference
4-Iodo-N-[3-(methylthio)phenyl]benzamide Iodo (para) 3-(Methylthio)phenyl High molecular weight (due to iodine); polarizable, electron-withdrawing [18]
4-(tert-Butyl)-N-(4-(methylthio)phenyl)benzamide tert-Butyl (para) 4-(Methylthio)phenyl Bulky electron-donating group; enhanced lipophilicity [18]
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Chloro, Hydroxy (ortho) 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃; hydroxyl group enables H-bonding [15]
N-(2-Nitrophenyl)-4-bromobenzamide Bromo (para) 2-Nitrophenyl Strong electron-withdrawing (NO₂); bromine offers moderate steric hindrance [9]

Key Observations :

  • Iodo vs.
  • Electron-Donating vs. Withdrawing Groups : The tert-butyl group (electron-donating) increases lipophilicity, whereas nitro or trifluoromethyl groups enhance electrophilicity and reactivity .

Key Observations :

  • Iodo vs. Nitro/Chloro : The absence of a hydroxyl group in the target compound may reduce H-bonding capacity compared to salicylamides, but iodine’s size could improve van der Waals interactions .
  • Role of Functional Groups: Propanoic acid derivatives () show altered pharmacokinetics due to ionization, unlike neutral benzamides .

Spectral Data Comparisons :

  • IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) align with tautomeric stability in similar triazoles .
  • NMR : The para-iodo substituent would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to methyl or tert-butyl groups .

常见问题

Q. What are the standard synthetic routes for 4-iodo-N-[3-(methylthio)phenyl]benzamide?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between 4-iodobenzoic acid derivatives and 3-(methylthio)aniline using coupling agents like EDCl/HOBt .
  • Iodination : Direct iodination of precursor benzamides using iodine monochloride (ICl) in acetic acid .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization . Key parameters: Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂) to prevent oxidation of the methylthio group .

Q. Which analytical techniques are used to confirm the compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
  • Mass spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis to remove residues .
  • Catalyst screening : Pd(OAc)₂ for regioselective iodination, reducing side products .
  • Table 1 : Yield optimization under varying conditions:
Temperature (°C)CatalystSolventYield (%)
60NoneDCM45
80Pd(OAc)₂DMF78
70EDClTHF62
  • Note: Pd-catalyzed methods show superior yields but require rigorous metal residue removal .

Q. How can researchers design assays to evaluate the compound’s bioactivity?

  • Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Batch-to-batch variability : Ensure compound purity via HPLC and elemental analysis .
  • Assay conditions : Standardize pH, serum concentration, and incubation time .
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) to identify outliers .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding free energies .
  • Pharmacophore modeling : Identify critical functional groups (e.g., iodobenzamide for hydrophobic interactions) .

Data Contradiction Analysis

Q. Why do some studies report anticancer activity while others show no efficacy?

  • Cell line variability : Sensitivity differences due to genetic mutations (e.g., p53 status) .
  • Metabolic stability : Rapid hepatic clearance in certain models reduces bioavailability .
  • Off-target effects : Use siRNA silencing or proteome profiling to rule out non-specific interactions .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent grade, moisture levels) meticulously .
  • Bioassay validation : Include positive/negative controls and triplicate measurements .
  • Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .

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